molecular formula C8BrF17 B1679595 Perflubron CAS No. 423-55-2

Perflubron

Cat. No. B1679595
CAS RN: 423-55-2
M. Wt: 498.96 g/mol
InChI Key: WTWWXOGTJWMJHI-UHFFFAOYSA-N
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Description

Perflubron, also known as perfluorooctyl bromide, is a contrast agent used in medical imaging . It helps provide a clear picture during procedures like magnetic resonance imaging (MRI), computer tomography, and sonography . It’s also being developed as an intravascular oxygen carrier designed to augment oxygen delivery in surgical patients .


Molecular Structure Analysis

Perflubron has a molecular formula of C8BrF17 . Its structure includes a large bromine atom which is positively polarized by the inductively electron-withdrawing perfluorooctyl chain .


Physical And Chemical Properties Analysis

Perflubron has a molar mass of 498.965 g/mol and a density of 1.93 g/cm^3 . It has a melting point of 6 °C and a boiling point of 142 °C .

Scientific Research Applications

Oxidative Damage Attenuation

Perflubron demonstrates a capability to protect against oxidative damage in both biological and nonbiological systems. This property is independent of its anti-inflammatory properties. In studies, perflubron showed a significant reduction in oxidative stress in cell cultures and lessened oxidative damage to linoleic acid, indicating its potential in mitigating oxidative injury (Rotta et al., 2003).

Ultrasound and CT Imaging Enhancement

Perflubron is effective as an ultrasound and computed tomography (CT) contrast agent. It enhances the echogenicity of flowing blood, improving visibility in imaging studies. This property is valuable in medical diagnostics, particularly in imaging vascular structures (André et al., 1993).

MR Imaging for Crohn's Disease

In the field of magnetic resonance (MR) imaging, particularly for patients with Crohn's disease, perflubron serves as an effective oral contrast agent. It has been shown to improve the clarity of bowel wall visualization, aiding in the assessment of gastrointestinal conditions (Anderson et al., 1994).

Vitreoretinal Surgery Applications

Perflubron is used in vitreoretinal surgery as a vitreous substitute. Studies indicate its safety for intraocular use, both intraoperatively and for longer terms. Its properties allow for efficient manipulation during vitreoretinal procedures, showing potential in ophthalmological surgeries (Flores-Aguilar et al., 1995).

CT Angiography

In CT angiography, perflubron has been used as a blood pool contrast agent. It enables the visualization of vascular structures, which is crucial for diagnosing and planning treatment for vascular diseases. This application shows its versatility in enhancing imaging capabilities for medical diagnostics (Fruman et al., 1994).

Liquid Ventilation

Perflubron is significant in liquid ventilation applications, particularly for treating respiratory distress syndromes. It improves gas exchange and lung compliance in various models of respiratory failure, indicating its potential as a therapeutic tool in critical care settings (Day & Gedeit, 1998).

Gene Therapy

In gene therapy research, particularly for lung diseases, perflubron enhances gene expression when used in conjunction with intratracheal administration of vectors. This application opens new possibilities in the field of molecular therapy and gene delivery systems (Weiss et al., 2002).

Lymph Node Imaging

Perflubron emulsion has been developed to enhance lymph nodes on CT images. This application is particularly useful in oncology for detecting lymph node metastases and for surgical planning (Hanna et al., 1994).

Anti-Inflammatory Effects in Respiratory Conditions

Perflubron shows anti-inflammatory effects in the alveolar environment, reducing the inflammatory response in trauma patients with respiratory distress. This property is crucial for managing patients in critical care and for understanding the pathophysiology of respiratory diseases (Croce et al., 1997).

Future Directions

Perflubron and other perfluorocarbons are being explored for various biological applications beyond their use as contrast agents . For instance, they’re being investigated for use in liquid breathing in premature infants with respiratory distress , and as oxygen carriers to reduce the need for blood transfusions . These areas represent promising future directions for Perflubron.

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWWXOGTJWMJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC8F17, C8BrF17
Record name Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046560
Record name 1-Bromoheptadecafluorooctane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels.
Record name Perflubron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05791
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Product Name

Perflubron

CAS RN

423-55-2
Record name Perfluorooctyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perflubron [USAN:USP:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perflubron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Bromoheptadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERFLUBRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

13.0 g (0.09 mol) of finely ground copper bromide of the formula CuBr are put into a bomb tube of capacity 25 cm3 and made of glass, and are subjected to a temperature of 200° C. under a pressure of 10 Pa for 4 hours, in order to remove residual water. After the bomb tube has cooled to room temperature, anhydrous nitrogen is passed into it and 16.4 g (0.03 mol) of perfluorooctyl iodide are added, and the bomb tube is sealed by fusion and shaken for 50 hours at 240° to 250° C. 3 mol of bromide ions are employed per mol of bound iodine atom. When the reaction is complete, the bomb tube is opened and the organofluorine products are distilled out of the bomb tube by heating at 200° C. This gives 12.8 g of distillate which, according to analysis by gas chromatography is composed of 97.7% by weight of perfluorooctyl bromide; 1.9% by weight of unreacted perfluorooctyl iodide and 0.3% by weight of CF3 (CF2)7H. This corresponds to a yield of 83.5% of perfluorooctyl bromide, relative to perfluorooctyl iodide employed.
Quantity
16.4 g
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reactant
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3 mol
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CuBr
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Synthesis routes and methods II

Procedure details

The protocol of Example 1 was repeated to form four additional emulsions, except that in successive emulsions, the fluorocarbon was perfluorooctyl bromide containing 1%, 2%, 5%, and 10% perfluorodecyl bromide (w/w), respectively.
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Synthesis routes and methods III

Procedure details

Perfluorononanoic acid 100 g (0.215 mole), bromine 41 g (0.258 mole) and Freon 113 (500 ml) were mixed in a 2-liter Teflon plastic bottle. This plastic reactor was equipped with a Teflon-coated magnetic stir bar, inlet and outlet tubes made of Teflon-FEP, and a thermocouple coated with Teflon-FEP. The outlet tube was connected to a condensor which was chilled with an ethylene glycol-water mixture. The acid solution was warmed to 30 ° C. through agitation while the reactor was purged of air by flushing it with an inert gas, such as nitrogen, through the inlet tube; The nitrogen flow was terminated and fluorine gas was bubbled into the mixture at 30 cc/min. The fluorine, supplied by Air Products, was used without further purification. The fluorine flow rate was controlled with a Monel needle valve and monitored with a Hastings mass flow transducer. Despite an exothermic reaction occurring immediately, the reaction temperature was kept at 30°-40° C. throughout the reactor by external cooling. The fluorine flow was maintained until the color of the solution turned from deep red to light yellow. Approximately 2.2 fold excess of fluorine (based on the initial amount of acid used) was required to produce this result. After the fluorine gas was terminated, the reactor was again purged with nitrogen and the mixture was carefully poured into water. The organic precipitate was washed with water containing a small amount of sodium thiosulfite, and then dried over magnesium sulfate. Fractional distillation of the precipitate produced 100 grams of perfluorooctyl bromide (97% yield) having a boiling point between 142°-144° C.
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100 g
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41 g
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113
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500 mL
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Teflon
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Teflon
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,540
Citations
…, European Perflubron Emulsion Study Group … - The Journal of the …, 1999 - pubs.asahq.org
Background Fluorocarbon emulsions have been proposed as temporary artificial oxygen carriers. The aim of the present study is to compare the effectiveness of perflubron emulsion …
Number of citations: 214 pubs.asahq.org
PE Keipert, S Otto, SF Flaim, JG Weers… - Artificial Cells, Blood …, 1994 - Taylor & Francis
Perfluorochemical (PFC) emulsions are particulate in nature and, as such, can cause delayed febrile reactions when injected intravenously. This study investigated the influence of …
Number of citations: 74 www.tandfonline.com
MR Wolfson, NE Kechner, RF Roache… - Journal of Applied …, 1998 - journals.physiology.org
… perflubron rescue after surfactant treatment would significantly improve pulmonary mechanics, gas exchange, and lung histology and that perflubron … air-equilibrated perflubron during …
Number of citations: 106 journals.physiology.org
…, European Perflubron Emulsion in Non … - The Journal of the …, 2002 - pubs.asahq.org
Background This single-blind randomized study in general surgery evaluated the efficacy of perflubron emulsion (PFC) as an artificial oxygen carrier being used to augment …
Number of citations: 190 pubs.asahq.org
OY Cuignet, PM Baele, LJ Van Obbergh - Anesthesia & Analgesia, 2002 - journals.lww.com
… We tested the hypothesis that perflubron increases the … volunteers and mixed with perflubron to obtain concentrations of … are actually partitioning into perflubron. Increasing the amount of …
Number of citations: 28 journals.lww.com
RJ Noveck, EJ Shannon, PT Leese… - Anesthesia & …, 2000 - journals.lww.com
… on blood hemostasis and coagulation as well as perflubron pharmacokinetics and elimination in expired air. The immune responses to perflubron emulsion dosing and the safety profile …
Number of citations: 101 journals.lww.com
PE Keipert - AINS-Anästhesiologie· Intensivmedizin …, 2001 - thieme-connect.com
… based on perflubron (perfluorooctyl bromide; C8F17Br). This concentrated 60 % w/v perflubron-… Perflubron emulsion is presently in late-stage clinical testing as a temporary intravenous …
Number of citations: 11 www.thieme-connect.com
JD Ricard, L Martin-Lefevre, D Dreyfuss… - American journal of …, 2000 - atsjournals.org
… ml perflubron before Ringer than in those given perflubron after Ringer. No significant difference was observed when perflubron … ml/h for 1 and 2 ml perflubron, respectively) and was not …
Number of citations: 21 www.atsjournals.org
SE Curtis, JT Peek, DR Kelly - Journal of Applied …, 1993 - journals.physiology.org
… the effects of perflubron at various doses less than FRC in a third group, and a fourth group of control dogs was identically injured and ventilated but received no perflubron. We use the …
Number of citations: 124 journals.physiology.org
M Flores-Aguilar, D Munguia, E Loeb, JA Crapotta… - Retina, 1995 - journals.lww.com
… The chemical and physical properties of perflubron and other … of perflubron as a adjunct for vitreoretinal surgery and as a vitreous substitute. A potential advantage of perflubron over …
Number of citations: 70 journals.lww.com

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